molecular formula C19H18N2O4 B036913 Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate CAS No. 1219424-59-5

Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate

Cat. No.: B036913
CAS No.: 1219424-59-5
M. Wt: 338.4 g/mol
InChI Key: DRPFKGKSRKPPCG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate involves the reaction of benzylamine with 2,5-dioxopyrrolidin-3-yl carbamate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anticonvulsant and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced seizure activity in the case of anticonvulsant applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

benzyl N-(1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-17-11-16(18(23)21(17)12-14-7-3-1-4-8-14)20-19(24)25-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPFKGKSRKPPCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00631575
Record name Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219424-59-5
Record name Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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